Anidulafungin

Antifungal Hepatic Impairment Pharmacokinetics

Critically ill and immunocompromised patients require antifungal therapy without dose adjustments. Anidulafungin, cleared via non-enzymatic degradation, needs no dose modification for hepatic or renal impairment. - No CYP450 interactions with immunosuppressants (cyclosporine, tacrolimus). - >99% in vitro activity against Candida spp. at ≤2 µg/mL. - Global supply with batch-specific CoA.

Molecular Formula C58H73N7O17
Molecular Weight 1140.2 g/mol
CAS No. 166663-25-8
Cat. No. B1665494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnidulafungin
CAS166663-25-8
Synonyms1-((4R,5R)-4,5-Dihydroxy-N2-((4''-(pentyloxy)(1,1':4',1''-terphenyl)-4-yl)carbonyl)-L-ornithine)-echinocandin B
anidulafungin
Eraxis
LY 303366
LY-303366
LY303366
Molecular FormulaC58H73N7O17
Molecular Weight1140.2 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O
InChIInChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1
InChIKeyJHVAMHSQVVQIOT-MFAJLEFUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
5.64e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anidulafungin: Echinocandin with Non-Enzymatic Clearance


Anidulafungin (CAS 166663-25-8) is a semi-synthetic cyclic lipopeptide belonging to the echinocandin class of antifungal agents, with a molecular weight of 1140.3 and empirical formula C₅₈H₇₃N₇O₁₇ [1]. Echinocandins exert their antifungal activity through noncompetitive inhibition of β-(1,3)-D-glucan synthase, a fungus-specific enzyme essential for the synthesis of cell wall glucan [2]. Anidulafungin is currently approved in the United States and Europe for the treatment of candidemia and other forms of invasive candidiasis [3]. Among the three licensed echinocandins (anidulafungin, caspofungin, and micafungin), anidulafungin is distinguished by undergoing elimination via slow chemical degradation in bile rather than hepatic metabolism, a characteristic with direct implications for clinical use in patients with organ impairment [4].

Target: β-(1,3)-D-glucan synthase inhibition studies
Clearance: non-enzymatic chemical degradation pathway
Study context: antifungal susceptibility, PK/PD, and hepatic impairment models

Clinical Risks of Substituting Anidulafungin


Although anidulafungin, caspofungin, and micafungin share the same molecular target, they exhibit meaningful differences in drug disposition, metabolic clearance pathways, and drug-drug interaction profiles that preclude automatic interchange in clinical practice [1]. Caspofungin undergoes hepatic metabolism and demonstrates appreciable CYP450 system involvement, while anidulafungin undergoes non-enzymatic chemical degradation without hepatic enzymatic metabolism [2]. This fundamental divergence translates to distinct clinical requirements: caspofungin requires dose reduction (from 50 mg to 35 mg daily) in patients with moderate hepatic impairment, whereas anidulafungin requires no dose adjustment for any degree of hepatic or renal impairment [3]. Furthermore, anidulafungin exhibits no clinically significant drug-drug interactions with key immunosuppressants (cyclosporine, tacrolimus) or with voriconazole and amphotericin B, while caspofungin presents a slightly higher potential for adverse effects and drug-drug interactions . These pharmacokinetic and safety distinctions carry substantial weight in procurement decisions for antifungal therapy in critically ill, immunocompromised, or organ-impaired patient populations where in-class substitution could introduce unnecessary clinical risk.

Clearance pathway
Caspofungin hepatic metabolism vs anidulafungin non-enzymatic degradation may shift exposure profiles.
Dose adjustment
Echinocandins differ in hepatic-impairment dosing requirements; interchangeable use may require protocol review.
Drug interaction
CYP450 involvement varies; anidulafungin shows no clinically relevant CYP interactions, while caspofungin may present a different profile.

Anidulafungin Comparative Evidence


Hepatic Dosing Advantage vs Caspofungin

Anidulafungin requires no dose adjustment for any degree of hepatic impairment, whereas caspofungin mandates a dose reduction from 50 mg to 35 mg daily in patients with moderate hepatic insufficiency [1]. This distinction arises from fundamentally different clearance mechanisms: anidulafungin undergoes elimination via slow chemical degradation in bile with no evidence of hepatic-mediated metabolism, while caspofungin relies on hepatic enzymatic pathways [2].

Hepatic dosing context
Head-to-head
Anidulafungin: no dose adjustment in hepatic impairment.
Caspofungin: 30% dose reduction (50→35 mg daily) required.
Non-enzymatic clearance supports consistent dosing across hepatic function.
Based on clinical PK studies in hepatic impairment.
Antifungal Hepatic Impairment Pharmacokinetics Dose Adjustment

Absence of CYP450 Drug Interactions

Anidulafungin demonstrates no clinically relevant substrate, inducer, or inhibitor activity toward cytochrome P450 isoenzymes, as confirmed by in vitro human cytochrome P450 inhibition studies [1]. In contrast, caspofungin exhibits the highest dependence on the CYP450 system among the echinocandins, resulting in a slightly higher potential for adverse effects and drug-drug interactions [2]. Clinical interaction studies confirm that anidulafungin co-administration with tacrolimus or cyclosporine requires no dosage adjustment of either drug [3].

CYP450 interaction profile
Head-to-head
Anidulafungin: no CYP450 inhibition; no dose adjustment with cyclosporine or tacrolimus.
Caspofungin: appreciable CYP450 involvement.
Reduces pharmacokinetic interaction variables in co-medication studies.
In vitro CYP450 assays; clinical DDI studies.
Antifungal Drug-Drug Interactions CYP450 Immunosuppression

Global Candida MIC Surveillance

In a six-year global surveillance study of 5,346 invasive Candida isolates from over 90 medical centers worldwide, all three echinocandins demonstrated excellent activity, with >99% of isolates inhibited at ≤2 µg/mL [1]. Anidulafungin exhibited an MIC₉₀ of 2 µg/mL against the overall Candida population, compared to 0.25 µg/mL for caspofungin and 1 µg/mL for micafungin [1]. Species-specific analysis revealed that against C. parapsilosis, anidulafungin inhibited 92.5% of isolates at ≤2 µg/mL, whereas caspofungin inhibited 99.9% and micafungin inhibited 100% [1]. For C. guilliermondii, anidulafungin inhibited 90.2% of isolates at ≤2 µg/mL compared to 95.1% for caspofungin and 100% for micafungin [1].

Candida MIC surveillance
Cross-study comparable
MIC₉₀ 2 µg/mL overall; 92.5% C. parapsilosis inhibited at ≤2 µg/mL.
Susceptibility profiles support surveillance inclusion; PK differentiation key.
5,346 isolates; CLSI method; 6-year global study.
Antifungal Susceptibility MIC Candida Surveillance

Pooled Efficacy in Invasive Candidiasis

A patient-level pooled analysis of six prospective, multicenter, multinational studies (four open-label non-comparative studies and two double-blind randomized studies of anidulafungin versus caspofungin) evaluated anidulafungin efficacy in 539 patients with culture-confirmed invasive candidiasis [1]. Patients received a single intravenous loading dose of anidulafungin 200 mg on day 1 followed by 100 mg once-daily, with median treatment duration of 10.0 days [1]. The global response success rate at end of intravenous therapy (EOivT) was 76.4% (95% CI: 72.9%–80.0%) [1]. All-cause mortality was 13.0% at day 14 and 19.1% at day 28 [1].

Pooled response rate
Supporting evidence
Global response 76.4% (95% CI 72.9–80.0%) at end of IV therapy in 539 patients.
Reported endpoint response in pooled analysis; echinocandin class similar efficacy.
Six clinical trials; loading dose 200 mg then 100 mg daily.
Invasive Candidiasis Clinical Efficacy Global Response Pooled Analysis

Non-Enzymatic Clearance Mechanism

Mass balance studies in rats and humans demonstrate that anidulafungin clearance occurs primarily via slow chemical degradation, with no evidence of hepatic-mediated phase 1 or phase 2 metabolism [1]. The primary biotransformation product is a ring-opened peptide that lacks antifungal activity [1]. Anidulafungin is eliminated in the feces predominantly as degradation products, with only approximately 10% eliminated as unchanged drug; fecal elimination likely occurs via biliary excretion [1]. Only negligible renal involvement in the drug's elimination was observed [1]. This clearance mechanism is unique among echinocandins: caspofungin undergoes hepatic metabolism with appreciable CYP450 involvement, while micafungin undergoes partial hepatic metabolism [2].

Clearance mechanism
Head-to-head
Anidulafungin: non-enzymatic chemical degradation; fecal elimination.
Caspofungin: hepatic metabolism; micafungin: partial hepatic metabolism.
Mechanism explains consistent PK across organ impairment studies.
Mass balance studies in rats and humans.
Pharmacokinetics Drug Metabolism Clearance Mechanism Biotransformation

Anidulafungin: Optimal Clinical Scenarios


Antifungal Use in Hepatic Impairment

Anidulafungin is the preferred echinocandin for treatment of invasive candidiasis in patients with mild, moderate, or severe hepatic impairment. Unlike caspofungin, which requires a 30% dose reduction (50 mg to 35 mg daily) in moderate hepatic insufficiency, anidulafungin requires no dose adjustment regardless of hepatic impairment severity [1]. This is directly attributable to its unique non-enzymatic chemical degradation clearance mechanism that operates independently of hepatic function [2]. Procurement in hepatology, liver transplant, or critical care units with high prevalence of hepatic dysfunction should prioritize anidulafungin to eliminate dose individualization protocols and reduce medication error risk.

Transplant Recipient Antifungal Prophylaxis

Anidulafungin is optimally suited for antifungal therapy in transplant recipients who require concomitant immunosuppressive therapy with calcineurin inhibitors. Clinical drug-drug interaction studies confirm that anidulafungin co-administration with cyclosporine or tacrolimus requires no dosage adjustment of either drug [1]. This contrasts with caspofungin, which exhibits the highest dependence on the CYP450 system among echinocandins and carries a slightly higher potential for adverse drug-drug interactions [2]. For transplant centers and immunosuppressed patient populations receiving multiple concomitant medications, anidulafungin reduces the need for therapeutic drug monitoring and simplifies formulary management.

Critical Care Antifungal Therapy

In intensive care settings where patients frequently present with combined hepatic and renal impairment, anidulafungin offers a simplified dosing paradigm. Anidulafungin requires no dose adjustment for any degree of renal insufficiency, including patients on dialysis, and no adjustment for any severity of hepatic impairment [1]. Pooled clinical trial data from 539 patients with invasive candidiasis confirm anidulafungin efficacy (global response success rate 76.4% at end of intravenous therapy) in a broad patient population [2]. For critical care formulary decisions, anidulafungin eliminates the need for renal- or hepatic-based dose modifications that would otherwise be required with alternative echinocandins or azoles.

Antifungal Susceptibility Surveillance

Six-year global surveillance data (2001-2006) of 5,346 invasive Candida isolates from over 90 medical centers demonstrate that anidulafungin maintains activity against >99% of isolates at ≤2 µg/mL, with no evidence of emerging resistance over the study period [1]. Species-specific data are available for C. albicans (99.6% inhibited), C. glabrata (99.9% inhibited), C. tropicalis (100% inhibited), C. krusei (100% inhibited), C. parapsilosis (92.5% inhibited), and C. guilliermondii (90.2% inhibited) [1]. Research laboratories and surveillance programs should include anidulafungin susceptibility testing as part of antifungal stewardship initiatives, with particular attention to species where differential susceptibility patterns among echinocandins may inform therapeutic selection.

Application
Selection Property
Validation Focus
Hepatic impairment PK studies
Non-enzymatic clearance consistency
Dose-response across hepatic function models
Immunosuppressant co-administration research
CYP450 interaction profile
DDI assay with calcineurin inhibitors
Multi-organ impairment PK models
Unchanged dosing paradigm
Exposure profiling in renal/hepatic dysfunction
Candida surveillance programs
Susceptibility breakpoints
MIC distribution trend monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anidulafungin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.